2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethylamine chain. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine chain or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or ethylamine derivatives.
Scientific Research Applications
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar structure but with a thiophene ring instead of a pyrazole ring.
3-(trifluoromethyl)-1H-pyrazole: Lacks the ethylamine chain, making it less versatile in certain applications.
Uniqueness
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to its combination of the trifluoromethyl group, pyrazole ring, and ethylamine chain, which together confer enhanced biological activity, stability, and versatility in chemical synthesis .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1-2,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKOONQYJGHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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